N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a unique and versatile molecule in the field of organic chemistry. Its structure allows for a variety of chemical reactions and applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole, isoxazole, and pyridine rings. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of solvents like ethanol and reagents such as sodium bicarbonate and sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3,6-TRIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, isoxazole, or pyridine rings, such as:
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Used in various medicinal applications.
Pyrazole derivatives: Studied for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-6-22-12(4)13(8-18-22)9-21(5)17(23)14-7-10(2)19-16-15(14)11(3)20-24-16/h7-8H,6,9H2,1-5H3 |
InChI Key |
FSNPGOYQUOSQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=C3C(=NOC3=NC(=C2)C)C)C |
Origin of Product |
United States |
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